2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
Description
The compound 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one features a phthalazin-1-one core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with a methyl-linked 1,2,4-oxadiazole ring bearing a 4-bromophenyl substituent. Its molecular formula is C₂₄H₁₇BrN₄O₃, with a molecular weight of 489.33 g/mol (inferred from analogs in ).
The 1,2-dihydrophthalazin-1-one moiety confers rigidity, while the oxadiazole ring enhances metabolic stability.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O3/c1-31-18-12-8-15(9-13-18)22-19-4-2-3-5-20(19)24(30)29(27-22)14-21-26-23(28-32-21)16-6-10-17(25)11-7-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLKZKIROJHVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves a multi-step process:
Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of 4-bromobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Alkylation: The resulting 1,2,4-oxadiazole derivative is then alkylated with a suitable alkylating agent to introduce the methyl group.
Cyclization: The intermediate product undergoes cyclization with 4-methoxybenzaldehyde in the presence of a base to form the phthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups allow the compound to bind to active sites of enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Bromophenyl-Substituted Analogs
2-{[3-(2-Bromophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-4-(4-Methoxyphenyl)phthalazin-1(2H)-one ()
- Molecular Formula : C₂₄H₁₇BrN₄O₃
- Molecular Weight : 489.33 g/mol
- Key Differences : The bromine is at the 2-position of the oxadiazole phenyl ring, altering steric and electronic profiles.
- Properties : logP = 4.4272, seven hydrogen bond acceptors, and identical stereochemistry (achiral). The 2-bromo substitution may reduce intermolecular π-π stacking compared to the 4-bromo isomer .
4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one ()
- Molecular Formula : C₂₃H₁₅BrN₄O₂ (inferred from molecular weight 445.27 g/mol)
- Molecular Weight : 445.27 g/mol
- Key Differences: Bromine at the 3-position and absence of the 4-methoxyphenyl group. The phenyl substituent at position 2 of phthalazinone reduces polarity compared to the target compound.
Substituent-Variant Analogs
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one ()
- Molecular Formula : C₂₃H₁₆N₄O₃
- Molecular Weight : 396.406 g/mol
- Key Differences : Replaces bromophenyl with 4-methoxyphenyl on the oxadiazole. The methoxy group enhances electron-donating capacity and solubility (logP likely lower than brominated analogs).
- Properties : Six hydrogen bond acceptors, reduced steric bulk, and higher polarity due to methoxy .
Structural and Functional Implications
2-Bromophenyl (): Introduces ortho steric hindrance, possibly reducing target affinity . 3-Bromophenyl (): Meta substitution balances electronic effects but may compromise target selectivity .
Methoxy vs. Bromine :
- The 4-methoxyphenyl group () increases solubility and hydrogen-bonding capacity, favoring aqueous environments, whereas bromine enhances lipophilicity and halogen bonding .
Biological Activity
Structure
The compound consists of a phthalazine core substituted with various functional groups, which contribute to its biological activity. The presence of the oxadiazole and bromophenyl moieties enhances its potential as a bioactive agent.
Molecular Formula
- Molecular Formula : CHBrNO
Molecular Weight
- Molecular Weight : 404.25 g/mol
Antimicrobial Activity
Research has indicated that derivatives of phthalazine exhibit significant antimicrobial properties. A study by Khan et al. (2020) demonstrated that similar compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. A study conducted by Wang et al. (2021) evaluated the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds induced apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
Inflammation plays a pivotal role in various diseases, including cancer and autoimmune disorders. Research by Gupta et al. (2022) highlighted that phthalazine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate these effects. A study by Lee et al. (2023) assessed the antioxidant capacity of similar phthalazine derivatives using DPPH and ABTS assays, revealing a significant reduction in free radicals.
The biological activities of "2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one" can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed in cancer cell lines treated with similar compounds.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Antioxidant Defense : Scavenging free radicals and enhancing endogenous antioxidant enzyme activities.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Results | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion method | Inhibition zones against bacteria | Khan et al., 2020 |
| Anticancer | MTT assay | IC50 values < 10 µM for MCF-7 | Wang et al., 2021 |
| Anti-inflammatory | ELISA for cytokines | Reduced TNF-α and IL-6 levels | Gupta et al., 2022 |
| Antioxidant | DPPH and ABTS assays | Significant free radical scavenging | Lee et al., 2023 |
Case Study 1: Anticancer Efficacy
In a preclinical study, researchers investigated the effects of the compound on breast cancer models. The treatment resulted in a notable reduction in tumor size and weight compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory effects of related phthalazine derivatives in patients with rheumatoid arthritis. Results showed a significant decrease in joint swelling and pain scores after treatment over eight weeks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
